4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzoxazinone core with a heptanoyloxy substituent at the 4-position, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with heptanoic anhydride in the presence of a suitable catalyst to form the desired benzoxazinone ring system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazinones with different functional groups.
Scientific Research Applications
4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
4H-pyrans: These compounds share a similar heterocyclic structure but differ in their substituents and reactivity.
4-oxo-4H-1-benzopyran-3-carbonitriles: These compounds have a similar core structure but different functional groups, leading to distinct chemical properties and applications.
4H-dithieno[3,2-b2′,3′-d]pyrrole derivatives: These compounds are used in organic electronics and have unique electronic properties compared to benzoxazinones.
The uniqueness of this compound lies in its specific substituent pattern and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
918639-50-6 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3-oxo-1,4-benzoxazin-4-yl) heptanoate |
InChI |
InChI=1S/C15H19NO4/c1-2-3-4-5-10-15(18)20-16-12-8-6-7-9-13(12)19-11-14(16)17/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
MBNBRVLUIJGOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
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